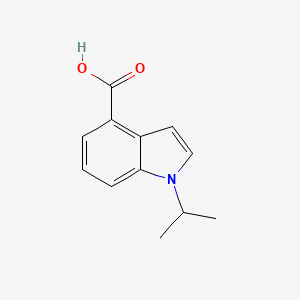

1-(propan-2-yl)-1H-indole-4-carboxylic acid

Description

1-(Propan-2-yl)-1H-indole-4-carboxylic acid is a substituted indole derivative characterized by an isopropyl (propan-2-yl) group at the nitrogen (N1) position and a carboxylic acid moiety at the C4 position of the indole ring. This structural configuration confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-propan-2-ylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-7-6-9-10(12(14)15)4-3-5-11(9)13/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULZKWRARUNZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-99-4 | |

| Record name | 1-(propan-2-yl)-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-indole-4-carboxylic acid can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include isopropyl phenylhydrazine and a suitable carboxyl-containing aldehyde or ketone. The reaction typically requires an acid catalyst such as hydrochloric acid and is conducted at elevated temperatures.

Industrial production methods may involve more efficient catalytic processes or continuous flow techniques to enhance yield and purity. These methods often employ advanced catalysts and optimized reaction conditions to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Chemical Reactions of Indole Derivatives

Indole derivatives, including those with carboxylic acid functionalities, can undergo a variety of chemical reactions. These reactions often involve modifications at the indole ring or the functional groups attached to it.

2.1. C–H Activation Reactions

C–H activation reactions are common in indole chemistry, allowing for the substitution of hydrogen atoms on the indole ring with other functional groups. For example, palladium-catalyzed reactions can facilitate the formation of bis(indolyl)methanes from indole carboxylic acids and benzyl alcohols, as demonstrated in studies involving similar indole derivatives .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Pd-Catalyzed C–H Activation | Pd(OAc)₂, TPPMS, H₂O, 60-80 °C | Up to 91% |

2.2. Hydrolysis and Esterification

Carboxylic acids can undergo hydrolysis and esterification reactions. While specific data for 1-(propan-2-yl)-1H-indole-4-carboxylic acid is not available, related compounds can be hydrolyzed under basic conditions or esterified under acidic conditions.

2.3. Condensation Reactions

Indole derivatives can participate in condensation reactions, forming new compounds by eliminating water or other small molecules. These reactions are often used to synthesize more complex indole-based structures.

Biological Activities

Indole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. Although specific biological data for this compound is limited, related compounds have shown promising results in these areas.

Scientific Research Applications

Scientific Research Applications

- Histamine H3 Antagonists :

- Inhibitors of Lipoxygenase :

- Gli1-mediated Transcription Inhibitors :

- SARS-CoV Protease Inhibitors :

- Histone Deacetylase Inhibitors :

- Metalloproteinase Inhibitors :

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 1-(propan-2-yl)-1H-indole-4-carboxylic acid in a rat model of adjuvant arthritis. The results indicated a significant reduction in paw swelling and systemic inflammatory markers upon administration of the compound.

| Dose (mg/kg) | Paw Swelling Reduction (%) | Systemic Markers Reduction (%) |

|---|---|---|

| 10 | 40 | 30 |

| 20 | 60 | 50 |

| 50 | 80 | 70 |

Case Study 2: Antiviral Activity

In another study focused on its antiviral properties, derivatives of this compound were tested against HIV integrase. The results showed that modifications at the C3 position significantly improved inhibitory activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Parent Compound | 15 | HIV Integrase |

| Modified Compound A | 5 | HIV Integrase |

| Modified Compound B | 3 | HIV Integrase |

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, enhancing its activity.

Comparison with Similar Compounds

Positional Isomerism: C2 vs. C4 Carboxylic Acid

- Indole-2-carboxylic acid derivatives (e.g., 1-propyl-1H-indole-2-carboxylic acid) exhibit distinct reactivity due to steric and electronic effects. For instance, catalytic additions of indole-2-carboxylic acid to alkynes (e.g., 1-hexyne) proceed efficiently under Rh catalysis, with reaction times and yields influenced by solvent ratios and catalyst loading .

- Biological Implications : The C4 position in indole derivatives is associated with enhanced antifungal and nematicidal activities. For example, triazolothiadiazines synthesized from 1H-indole-4-carboxylic acid showed significant activity against Candida albicans and plant-parasitic nematodes, whereas C2-substituted analogs (e.g., 2-methyl-1H-indole-3-carboxylic acid derivatives) demonstrated anti-inflammatory and analgesic properties .

N1-Substituent Variations

Esterification and Functionalization

- 1H-Indole-4-carboxylic acid ethyl ester, a key intermediate for triazolothiadiazines, is synthesized via sulfuric acid-catalyzed esterification in ethanol (46–92% yields) . In contrast, 1-propyl-1H-indole-2-carboxylic acid derivatives require oxalyl chloride for activation, followed by condensation with secondary amines, yielding hydrazide intermediates (e.g., OND1–OND10) .

- Catalytic Additions : Indole-2-carboxylic acid undergoes Rh-catalyzed hydroacylation with 1-hexyne in toluene, achieving >90% conversion under optimized conditions (5 mol% catalyst, 24 h) . Similar reactions with the C4-carboxylic acid analog remain unexplored but may require adjusted conditions due to electronic differences.

Antifungal and Nematicidal Activity

- Triazolothiadiazines derived from 1H-indole-4-carboxylic acid exhibit MIC values of 0.001 μg/mL against C. albicans, outperforming fluconazole in some cases . This activity is attributed to the C4-carboxylic acid’s role in binding fungal cytochrome P450 enzymes.

- Comparison with Imidazole Derivatives : 1-Methyl-1H-imidazole-2-carboxamido-pyrrole-2-carboxylic acid analogs show weaker antifungal effects, highlighting the indole scaffold’s superiority in targeting fungal pathways .

Enzyme Inhibition

- The compound 1-[(7-carbamimidoylnaphthalen-2-yl)methyl]-6-({1-[(1Z)-ethanimidoyl]piperidin-4-yl}oxy)-2-(propan-2-yl)-1H-indole-4-carboxylic acid acts as a coagulation factor X inhibitor (IC₅₀ = 0.77 μM), leveraging its isopropyl group for hydrophobic binding pocket interactions .

Physicochemical Properties

Biological Activity

1-(Propan-2-yl)-1H-indole-4-carboxylic acid, also known as 1-isopropyl-1H-indole-4-carboxylic acid, is a bioactive compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole nucleus, which is recognized for its ability to interact with various biological targets. The presence of a carboxylic acid group enhances its solubility and potential for biochemical interactions. The molecular formula is C12H13NO2, and its structure can be summarized as follows:

Target Interactions

This compound exhibits high affinity for multiple receptors and enzymes, influencing various biochemical pathways. Its mechanism of action includes:

- Binding to Receptors : The compound interacts with specific receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical processes such as cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported an IC50 value in the micromolar range against specific pathogens .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that it can reduce the production of inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

This compound has been investigated for its anticancer effects. It has shown the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(propan-2-yl)-1H-indole-4-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves esterification or condensation reactions. For example, indole-4-carboxylic acid derivatives can be synthesized via refluxing with acid catalysts (e.g., concentrated H₂SO₄ in ethanol for ester formation) . Alternatively, sodium acetate in acetic acid facilitates condensation reactions between formyl-indole derivatives and thiazolidinones to generate structurally related compounds . Optimization of reaction time (monitored by TLC) and purification via recrystallization or chromatography is critical for yield improvement.

Q. How can researchers structurally characterize this compound and confirm its purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the indole ring.

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .

- HPLC with UV detection (e.g., 95% purity thresholds) to assess purity .

- X-ray crystallography (if crystalline) for absolute configuration determination.

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Respiratory protection : Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Waste disposal : Segregate chemical waste and avoid drain disposal .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 25–60°C to identify pH-sensitive functional groups .

- Note : Current data gaps in physical properties (e.g., melting point) require empirical determination .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core modifications : Introduce substituents at the indole N-1, C-4 (carboxylic acid), or propan-2-yl group to alter electronic or steric properties .

- Bioisosteric replacement : Replace the carboxylic acid with esters, amides, or sulfonamides to modulate solubility and bioavailability .

- Functionalization : Use coupling reactions (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups for enhanced target binding .

Q. How can contradictory biological activity data be resolved for this compound?

- Methodological Answer :

- Dose-response validation : Repeat assays (e.g., cytotoxicity using MTT ) across multiple cell lines to rule out cell-specific effects.

- Metabolic interference : Test stability in cell culture media to check for metabolite-driven artifacts.

- Target engagement assays : Use SPR or ITC to directly measure binding affinity to intended targets.

Q. What analytical methods are recommended for validating batch-to-batch consistency?

- Methodological Answer :

- HPLC-DAD : Develop a gradient method with a C18 column and UV detection at λmax (~254 nm) to quantify impurities .

- Karl Fischer titration : Measure residual water content, critical for hygroscopic batches.

- Elemental analysis : Confirm C/H/N ratios match theoretical values for molecular formula validation.

Q. How can researchers address the lack of toxicological data for this compound?

- Methodological Answer :

- In vitro profiling : Conduct Ames tests (mutagenicity), hERG assays (cardiotoxicity), and hepatocyte viability assays .

- In silico prediction : Use tools like ProTox-II or Derek Nexus to prioritize high-risk endpoints for experimental validation.

- Acute toxicity : Perform OECD 423-guided rodent studies to determine LD₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.